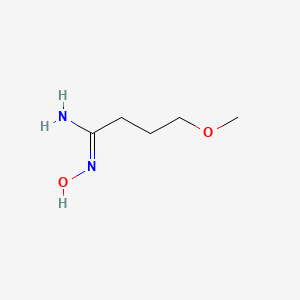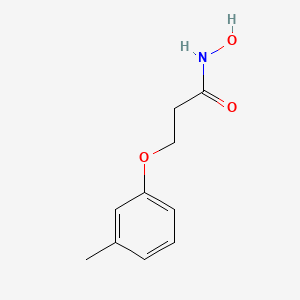
4-methoxybutanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybutanethioamide (MBTA) is an organic compound belonging to the family of thioamides. It is an important intermediate in the synthesis of several pharmaceuticals, such as antibiotics, and is also used in the production of surfactants and other industrial chemicals. MBTA is a colorless solid with a molecular weight of 164.25 g/mol. It is soluble in organic solvents but insoluble in water.
Mecanismo De Acción
The mechanism of action of 4-methoxybutanethioamide is not fully understood. It is believed that it acts as a substrate for enzymes, such as esterases and amidases, which catalyze the breakdown of other molecules. It is also believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxybutanethioamide are not well understood. In animal studies, it has been shown to have a mild sedative effect, as well as anticonvulsant activity. It has also been shown to have a mild antinociceptive effect, which means it has the ability to reduce the sensation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-methoxybutanethioamide in laboratory experiments is its low cost and availability. It is also relatively stable and easy to handle. However, 4-methoxybutanethioamide is not very soluble in water, which can limit its use in certain experiments. Additionally, it has a relatively low molecular weight, which can limit its use in some biochemical and physiological studies.
Direcciones Futuras
The potential future directions for 4-methoxybutanethioamide research include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could focus on its use in the synthesis of pharmaceuticals and other industrial chemicals. Other possible future directions include studying its toxicity and exploring its potential use in drug delivery systems. Finally, further research could focus on the development of new methods for the synthesis of 4-methoxybutanethioamide.
Métodos De Síntesis
4-methoxybutanethioamide is synthesized through a process known as reductive amination. This involves the reaction of an amine and an aldehyde in the presence of a reducing agent. The aldehyde is usually formaldehyde and the amine is usually an alkyl amine, such as methyl amine. The reducing agent is usually a metal hydride, such as sodium borohydride. The reaction is carried out in an organic solvent, such as methanol or ethanol.
Aplicaciones Científicas De Investigación
4-methoxybutanethioamide has been used in various scientific research applications. It has been used as a substrate for enzymes, such as esterases, amidases, and oxidases. It has also been used to study the structure and function of proteins, such as the cytochrome P450 enzymes. It has been used to study the metabolism of drugs and other compounds in the body, as well as the role of enzymes in drug metabolism. Additionally, 4-methoxybutanethioamide has been used in the study of the mechanism of action of drugs and other compounds.
Propiedades
IUPAC Name |
4-methoxybutanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-7-4-2-3-5(6)8/h2-4H2,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKIPHYCDHJMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)

![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)

